1-Chloro-9-iodo-phenazine
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Overview
Description
1-Chloro-9-iodo-phenazine is a chemical compound with the molecular formula C12H6ClIN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities
Mechanism of Action
Target of Action
Phenazines, the class of compounds to which 1-chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .
Mode of Action
Phenazines, in general, are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . The interaction of phenazines with their targets often results in changes at the molecular and cellular levels .
Biochemical Pathways
Phenazines affect various biochemical pathways. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Result of Action
Phenazines are known for their wide spectrum of biological activities . They have remarkable pharmacological properties and have prompted the design and development of methods to access synthetic analogs with modified properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photodynamic processes occur by the light action at the appropriate wavelength in the presence of a photosensitizer . The interaction with the oxygen present in the cell generates reactive oxygen species (ROS) .
Biochemical Analysis
Biochemical Properties
Phenazines, including 1-Chloro-9-iodo-phenazine, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance
Molecular Mechanism
Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival
Metabolic Pathways
Phenazines are involved in the shikimate pathway, a key metabolism pathway that is widely present in organisms . This pathway can produce a series of substances, such as coenzyme Q, aromatic amino acids, and phenazines
Preparation Methods
The synthesis of 1-Chloro-9-iodo-phenazine typically involves the halogenation of phenazine derivatives. One common method includes the reaction of 1-chlorophenazine with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for phenazine derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Chloro-9-iodo-phenazine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-9-iodo-phenazine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Chloro-9-iodo-phenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: A well-known antituberculosis agent with a phenazine core.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
What sets this compound apart is its unique halogenation pattern, which may confer distinct biological activities and chemical reactivity compared to other phenazine derivatives .
Properties
IUPAC Name |
1-chloro-9-iodophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHCDIQYMGFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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